molecular formula C20H26N4O B2676463 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide CAS No. 2034201-57-3

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide

Cat. No.: B2676463
CAS No.: 2034201-57-3
M. Wt: 338.455
InChI Key: FJRXFSAVMDSFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology. Its molecular structure, which incorporates a 5-cyclopropyl-1H-pyrazol-3-yl moiety linked to a piperidine ring, is characteristic of compounds designed to target and inhibit specific kinase enzymes . Kinases are crucial signaling proteins in cellular processes, and their dysregulation is a hallmark of cancer cell proliferation, survival, and metastasis . Research into compounds with this structural motif has demonstrated potent inhibitory activity against key kinases, such as p21-activated kinase 4 (PAK4) and phosphoinositide 3-kinase delta (PI3Kδ) . Inhibition of these targets can disrupt aberrant signaling pathways, leading to the suppression of cancer cell proliferation, induction of cell cycle arrest, and inhibition of tumor cell migration and invasion . This makes the compound a valuable tool for researchers investigating the mechanisms of oncogenesis and exploring potential new therapeutic strategies in diseases like systemic lupus erythematosus and various cancers . The compound is provided for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-14-4-2-3-5-16(14)12-20(25)21-17-8-10-24(11-9-17)19-13-18(22-23-19)15-6-7-15/h2-5,13,15,17H,6-12H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRXFSAVMDSFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide or at the pyrazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring could lead to the formation of pyrazole N-oxides, while reduction of the acetamide group could yield the corresponding amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its molecular targets.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, analgesic, or antipyretic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyrazole, piperidine, and phenyl rings. Key comparisons include:

Pyrazole Ring Modifications
  • Compound from : 2-(2-methylphenyl)-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]acetamide
    • Difference : The pyrazole ring is substituted with a phenyl group at position 3 instead of a cyclopropyl group at position 3.
    • Implications : The cyclopropyl group in the target compound may enhance metabolic stability due to reduced susceptibility to oxidative metabolism compared to the phenyl substituent .
Piperidine Substituents
  • Compound from : 2-[1-(2-fluorobenzoyl)piperidin-4-yl]-N-(2-methoxyethyl)-2-[(2-methylphenyl)formamido]acetamide Difference: A fluorobenzoyl group and methoxyethyl chain replace the 5-cyclopropylpyrazole moiety. However, these modifications may introduce synthetic complexity compared to the cyclopropylpyrazole in the target compound .
Phenyl Ring Variations
  • Compound from : N-{1-[(5-cyano-2-pyridinyl)methyl]-1H-pyrazol-3-yl}-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide Difference: A trifluoromethylcyclopropyl group replaces the 2-methylphenyl acetamide. Implications: The trifluoromethyl group improves metabolic stability and lipophilicity but may increase molecular weight and toxicity risks compared to the simpler methyl group in the target compound .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Advantages References
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide Piperidine-pyrazole-acetamide 5-cyclopropylpyrazole, 2-methylphenyl Metabolic stability, synthetic simplicity
2-(2-methylphenyl)-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]acetamide Piperidine-pyrazole-acetamide 3-phenylpyrazole Enhanced aromatic interactions
N-{1-[(5-cyano-2-pyridinyl)methyl]-1H-pyrazol-3-yl}-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide Pyrazole-pyridine-acetamide Trifluoromethylcyclopropyl, cyano-pyridine High lipophilicity, target affinity
2-[1-(2-fluorobenzoyl)piperidin-4-yl]-N-(2-methoxyethyl)-2-[(2-methylphenyl)formamido]acetamide Piperidine-fluorobenzoyl-acetamide Fluorobenzoyl, methoxyethyl Improved solubility, electronegativity

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and therapeutic implications, supported by relevant data and case studies.

The primary mechanism of action for this compound involves its interaction with specific protein targets, particularly the p21-activated kinase 4 (PAK4). This compound inhibits PAK4 activity, which is crucial in various cellular processes including cell growth, apoptosis, and cytoskeletal regulation.

Biochemical Pathways

The inhibition of PAK4 by this compound affects pathways regulated by Rho family GTPases such as Rac and Cdc42. These pathways are integral to maintaining cellular structure and function, thus highlighting the compound's potential role in modulating cellular dynamics and responses to external stimuli.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its structural properties. The compound's interactions with PAK4 not only inhibit its activity but also suggest a potential for therapeutic applications in diseases characterized by dysregulated kinase activity, such as cancer.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated that it promotes apoptosis in various cancer cell lines by inhibiting PAK4, leading to reduced cell proliferation and increased cell death. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2Inhibition of growth
A549 (Lung Cancer)3.8Induction of apoptosis
HCT116 (Colon Cancer)4.5Cell cycle arrest

Other Biological Activities

Beyond its anticancer effects, this compound has been explored for other biological activities including anti-inflammatory effects and potential use as a biochemical probe in various signaling pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Case Study in Lung Cancer : In a study involving A549 cells, treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure.
  • Study on Cell Migration : Another investigation assessed the impact on cell migration in breast cancer cells (MCF-7). The compound effectively reduced migration rates by over 50%, suggesting its potential role in metastasis prevention.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.